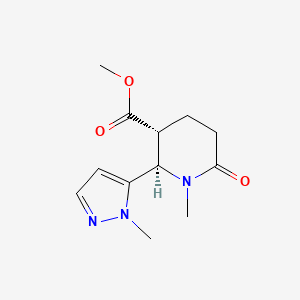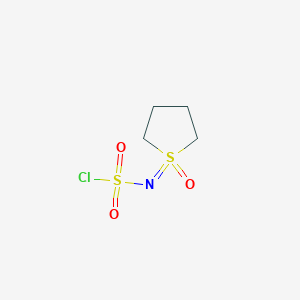![molecular formula C17H23N3O5 B6600076 tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate CAS No. 1803567-28-3](/img/structure/B6600076.png)
tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate (TBPCM) is an organic compound that has been used in a variety of scientific research applications. It is a versatile molecule, which has been used in the synthesis of various pharmaceuticals, as well as in the development of new materials and technologies. TBPCM has been studied extensively in order to understand its chemical and biological properties, and to explore its potential applications.
Applications De Recherche Scientifique
Tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various pharmaceuticals, such as antifungal drugs, anti-inflammatory agents, and antibiotics. This compound has also been used in the development of new materials and technologies, such as polymeric materials and nanomaterials. Furthermore, this compound has been used in the study of enzyme kinetics and in the development of analytical methods for the detection of various compounds.
Mécanisme D'action
Tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate is a versatile molecule, which can interact with various biological targets in a variety of ways. Its chemical structure allows it to bind to proteins, enzymes, and other molecules, which can lead to a variety of biological effects. For example, this compound can inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain proteins or other molecules. Furthermore, this compound can act as an agonist or antagonist of certain receptors, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been studied extensively in order to understand its biochemical and physiological effects. It has been found to have a variety of effects on the body, including the inhibition of certain enzymes, the activation of certain receptors, and the modulation of certain metabolic pathways. Furthermore, this compound has been found to have anti-inflammatory, antifungal, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate is a versatile molecule, which has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its low cost and availability. Furthermore, this compound is relatively stable and has a low toxicity, which makes it suitable for use in experiments. However, this compound is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
The potential applications of tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate are vast and varied. One potential area of research is the development of new materials and technologies, such as polymeric materials and nanomaterials. Furthermore, this compound could be used in the development of new pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, this compound could be used to study enzyme kinetics and to develop new analytical methods for the detection of various compounds. Finally, this compound could be used to explore its potential therapeutic effects, such as its anti-inflammatory, antifungal, and anti-cancer effects.
Méthodes De Synthèse
Tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate can be synthesized from the reaction of tert-butyl morpholine-4-carboxylate (TBMC) and phenylformohydrazido-carbonyl chloride (PFHCl). The reaction proceeds in two steps. First, the PFHCl is reacted with the TBMC to form a diazonium salt intermediate. This intermediate is then subjected to acid-catalyzed hydrolysis, which produces the desired this compound product.
Propriétés
IUPAC Name |
tert-butyl 3-(benzamidocarbamoyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-17(2,3)25-16(23)20-9-10-24-11-13(20)15(22)19-18-14(21)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBCEUCIQKNZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)NNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

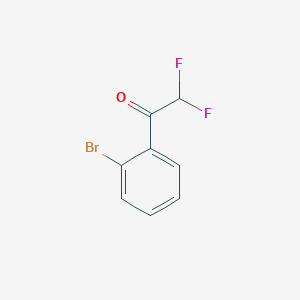
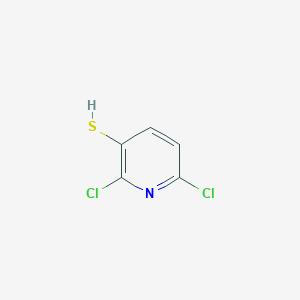
![2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B6600034.png)

![2-{3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyloxy}propanoic acid](/img/structure/B6600048.png)
![4-[3-(2,4-difluorophenyl)-3-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine](/img/structure/B6600053.png)
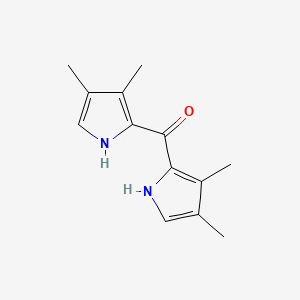
![rac-N-{[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide, cis](/img/structure/B6600068.png)
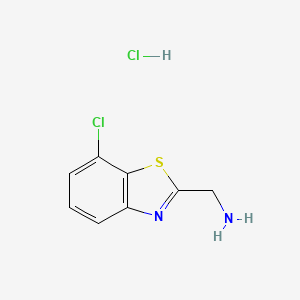
![2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B6600087.png)
![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)

